2-Nitrophenylboronic acid

概述

描述

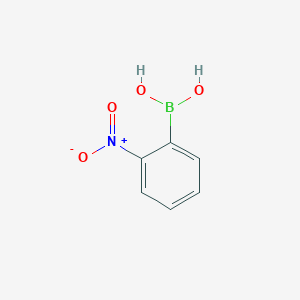

2-Nitrophenylboronic acid is an organic compound with the chemical formula C6H6BNO4. It is a derivative of boric acid and is characterized by the presence of a nitro group (-NO2) attached to a phenyl ring, which is further bonded to a boronic acid group (-B(OH)2). This compound is a white crystalline solid with a high melting and boiling point .

准备方法

2-Nitrophenylboronic acid can be synthesized through various methods. One common synthetic route involves the reaction of 2-nitrophenyl bromide with boric acid in an organic solvent. The reaction typically occurs in a mixed solvent, and the product is obtained through crystallization, separation, and purification . Industrial production methods often involve similar processes but on a larger scale, ensuring higher yields and purity.

化学反应分析

Suzuki-Miyaura Cross-Coupling Reactions

2-Nitrophenylboronic acid is frequently employed in Suzuki-Miyaura cross-coupling reactions . This reaction involves the coupling of the boronic acid with aryl halides or nitroarenediazonium tetrafluoroborates in the presence of a palladium catalyst and a base . The reaction creates new carbon-carbon bonds, allowing for the synthesis of biaryl compounds.

Reaction Conditions:

-

Catalyst: Palladium catalysts such as Pd(PPh3)4 are commonly used .

-

**Temperature:**Reflux conditions (e.g., 95°C) are generally employed .

Example:

The cross-coupling of this compound with 1-bromoisoquinolin-3-amine, using tetrakis(triphenylphosphine)palladium(0) as a catalyst and sodium carbonate as a base, yields the corresponding biaryl product with 84% yield .

Copper-Catalyzed Halogenation

This compound can undergo copper-catalyzed halogenation, introducing halogen atoms onto the phenyl ring . This reaction is useful for synthesizing halogenated derivatives, which can serve as building blocks for more complex molecules.

Oxidative Arylation

Oxidative arylation of aminopyrazolyl disulfides with this compound results in the formation of arylated products . This reaction is significant in creating carbon-nitrogen bonds.

科学研究应用

Synthetic Chemistry

2-Nitrophenylboronic acid serves as a crucial building block in organic synthesis. It is utilized in the formation of complex molecules, making it invaluable for the development of new pharmaceuticals. Its unique reactivity allows for the formation of carbon-boron bonds, which can be further manipulated to create diverse chemical structures.

Key Reactions:

- Suzuki Coupling: This reaction involves the coupling of aryl halides with boronic acids to form biaryls, a critical step in synthesizing pharmaceuticals and agrochemicals.

- Cysteine Arylation: Recent studies have demonstrated that this compound can selectively modify cysteine residues in proteins through nickel-promoted reactions, enhancing the functionalization of biomolecules .

Medicinal Chemistry

In medicinal chemistry, this compound plays a significant role in the design of boron-containing drugs. These compounds have been shown to enhance therapeutic efficacy against various diseases, including cancer.

Case Study:

- Bortezomib: This drug, used in treating multiple myeloma, contains a boronic acid moiety that is essential for its mechanism of action. The introduction of similar structures can lead to the development of new anticancer agents with improved selectivity and reduced side effects .

Bioconjugation Techniques

The compound is widely used in bioconjugation techniques, allowing researchers to attach biomolecules to surfaces or other molecules. This application is vital for developing targeted drug delivery systems and imaging agents.

Applications:

- Fluorescent Probes: this compound can be employed to create fluorescent probes for real-time imaging of biological processes . Its ability to form stable conjugates with biomolecules enhances the sensitivity and specificity of detection methods.

Material Science

This compound is also utilized in synthesizing materials such as organic light-emitting diodes (OLEDs). Its role as a raw material in OLED technology highlights its importance in advanced electronic applications.

Market Potential:

The demand for OLED technology has been rapidly increasing due to its advantages over traditional display technologies. The market for OLEDs is projected to grow significantly, indicating a rising need for compounds like this compound .

Analytical Chemistry

The compound has been studied for its utility as a derivatizing agent in chromatography techniques such as gas chromatography (GC) and high-performance liquid chromatography (HPLC). Its ability to form stable derivatives enhances the detection and quantification of various analytes.

Research Findings:

Studies have shown that nitrophenyl boronates improve chromatographic performance by increasing sensitivity and selectivity .

Data Tables

| Application Area | Key Uses | Notable Findings |

|---|---|---|

| Synthetic Chemistry | Building block for pharmaceuticals | Essential in Suzuki coupling reactions |

| Medicinal Chemistry | Boron-containing drug design | Enhances efficacy against cancer |

| Bioconjugation | Targeted drug delivery systems | Used in fluorescent probe development |

| Material Science | Raw material for OLEDs | Significant market growth projected |

| Analytical Chemistry | Derivatizing agent for GC/HPLC | Improves sensitivity and selectivity |

作用机制

The mechanism of action of 2-nitrophenylboronic acid primarily involves its role as a boronic acid derivative. In Suzuki-Miyaura cross-coupling reactions, the compound undergoes transmetalation with palladium complexes, facilitating the formation of new carbon-carbon bonds . The presence of the nitro group enhances its reactivity and selectivity in various chemical reactions .

相似化合物的比较

2-Nitrophenylboronic acid can be compared with other boronic acids, such as:

4-Nitrophenylboronic acid: Similar in structure but with the nitro group at the para position, leading to different reactivity and applications.

3-Nitrophenylboronic acid: The nitro group is at the meta position, affecting its chemical behavior and uses.

2-Aminophenylboronic acid: Contains an amino group instead of a nitro group, resulting in different chemical properties and applications.

This compound is unique due to the specific positioning of the nitro group, which influences its reactivity and makes it suitable for particular synthetic and research applications.

生物活性

2-Nitrophenylboronic acid (2-NPBA) is a compound that has garnered attention in medicinal chemistry due to its unique biological activities, particularly as an inhibitor of β-lactamases and its potential applications in bioconjugation. This article explores the biological activity of 2-NPBA, including its mechanisms of action, efficacy against various biological targets, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a nitro group at the ortho position relative to the boronic acid functional group. Its chemical formula is , and it features both electrophilic and nucleophilic properties, making it suitable for various chemical reactions, particularly in bioconjugation processes.

Inhibition of β-Lactamases

One of the primary biological activities of 2-NPBA is its role as a reversible inhibitor of class C β-lactamases, specifically AmpC enzymes. Studies have shown that 2-NPBA can form reversible covalent interactions with the active site serine residue of these enzymes, effectively blocking their activity and restoring the efficacy of β-lactam antibiotics against resistant bacterial strains .

The inhibition mechanism involves the formation of a tetrahedral intermediate that mimics the transition state of the hydrolysis reaction catalyzed by β-lactamases. This characteristic allows 2-NPBA to exhibit low nanomolar inhibition constants () against these enzymes, highlighting its potential as a lead compound in antibiotic resistance management .

Biological Activity Overview

The following table summarizes key biological activities associated with this compound:

Case Studies

- Cysteine Modification : A study demonstrated that 2-NPBA could effectively modify bovine serum albumin (BSA) through cysteine arylation in the presence of nickel(II) ions. The modification occurred rapidly (within minutes), showcasing high efficiency and stability under various conditions . This property positions 2-NPBA as a valuable tool for protein engineering and drug delivery systems.

- Anticancer Activity : Research investigating derivatives of flutamide found that replacing the nitro group with boronic acid functionalities could enhance binding interactions with androgen receptors. The antiproliferative activity was tested against several cancer cell lines, indicating that boronic acids like 2-NPBA may serve as effective anticancer agents .

- Inhibition Studies : In experiments involving KPC-2 β-lactamase, it was shown that 3-nitrophenyl boronic acid (closely related to 2-NPBA) exhibited significant inhibition, reinforcing the idea that nitrophenylboronic acids can be potent inhibitors against resistant bacterial strains .

属性

IUPAC Name |

(2-nitrophenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BNO4/c9-7(10)5-3-1-2-4-6(5)8(11)12/h1-4,9-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFUIGUOONHIVLG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=CC=C1[N+](=O)[O-])(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20901106 | |

| Record name | NoName_166 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20901106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5570-19-4 | |

| Record name | 2-Nitrophenylboronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5570-19-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Q1: What is the role of 2-Nitrophenylboronic acid in the synthesis of thienoquinoline derivatives?

A1: this compound serves as a crucial building block in the synthesis of thienoquinoline derivatives. [, , ] It undergoes a Suzuki cross-coupling reaction with either methyl 4-bromothiophene-3-carboxylate or methyl 2-iodothiophene-3-carboxylate. This reaction forms an essential intermediate, a substituted 2-nitrophenylthiophene, which can then be cyclized under reductive conditions to yield the desired thienoquinoline scaffold.

Q2: How does the structure of the synthesized thienoquinoline derivatives influence their antimalarial activity?

A2: The structure of the synthesized thienoquinolines significantly impacts their activity against the malaria parasite Plasmodium falciparum. [, ] Researchers explored various modifications at the 4-position of the thieno[3,4-c]quinoline and thieno[3,2-c]quinoline scaffolds. Attaching different amine side chains, including those mimicking known antimalarials like chloroquine, amodiaquine, and pyronaridine, resulted in varying degrees of potency against both chloroquine-sensitive (3D7) and chloroquine-resistant (Dd2) strains. Notably, compounds featuring a pyronaridine-like side chain (as in compound 9 from []) or a N,N'-bis(3-aminopropyl)piperazine side chain (as in compound 11 from both [] and []) displayed promising in vitro and in vivo antimalarial activity.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。